molecular formula C₁₀H₁₃N₅O₂ B1144817 ethyl 3-(6-amino-9H-purin-9-yl)propanoate CAS No. 7083-40-1

ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Cat. No.: B1144817
CAS No.: 7083-40-1
M. Wt: 235.24
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound belongs to the class of purine nucleosides and is characterized by its unique structure, which includes an ethyl ester group attached to a purine base.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(6-amino-9H-purin-9-yl)propanoate typically involves the reaction of 6-amino-9H-purine with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced amines, and substituted esters .

Scientific Research Applications

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of nucleosides and nucleotides, aiding in the study of DNA and RNA.

    Biology: The compound is utilized in biochemical assays to investigate enzyme activities and nucleic acid interactions.

    Medicine: It serves as a precursor for the development of antiviral and anticancer agents.

    Industry: The compound is employed in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(6-amino-9H-purin-9-yl)propanoate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation . The molecular pathways affected include those related to nucleotide metabolism and signal transduction .

Comparison with Similar Compounds

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate can be compared with other purine nucleoside analogs, such as:

    Acyclovir: A widely used antiviral agent that targets viral DNA polymerase.

    Ganciclovir: Another antiviral compound with a similar mechanism of action but different pharmacokinetic properties.

    Ribavirin: An antiviral drug that inhibits viral RNA synthesis.

Uniqueness

This compound is unique due to its ethyl ester group, which enhances its lipophilicity and cellular uptake compared to other purine nucleoside analogs . This structural feature allows for improved bioavailability and therapeutic efficacy .

List of Similar Compounds

  • Acyclovir
  • Ganciclovir
  • Ribavirin
  • 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
  • 9-Alkyl-N-(1H-tetrazol-5-yl)-9H-purin-6-amines

Properties

IUPAC Name

ethyl 3-(6-aminopurin-9-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-2-17-7(16)3-4-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVPOGSWJIRJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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